molecular formula C8H12N2S B11917605 (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol

Cat. No.: B11917605
M. Wt: 168.26 g/mol
InChI Key: XDZJEPXANOHVOD-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol (CAS 2228310-10-7) is a high-purity chemical building block offered with a minimum purity of ≥98% . This compound, with the molecular formula C₈H₁₂N₂S and a molecular weight of 168.26 g/mol, is a valuable scaffold in medicinal chemistry and drug discovery research . The tetrahydroindazole core is a privileged structure in pharmaceutical development, with scientific literature establishing its presence in compounds that are potent and selective ligands for biological targets such as the sigma-1 and sigma-2 receptors . These receptors play important roles in central nervous system (CNS) diseases and cancer, making them active areas of investigation . The methanethiol functional group (-CH2SH) at the 3-position of the indazole ring provides a versatile handle for further chemical modification, such as in the synthesis of more complex molecules through reactions involving the thiol group . Researchers utilize this compound as a key intermediate in the exploration of structure-activity relationships (SAR) to develop new chemical probes or therapeutic leads . For research purposes, the product should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-3-ylmethanethiol

InChI

InChI=1S/C8H12N2S/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10)

InChI Key

XDZJEPXANOHVOD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CS

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

Cyclohexanone derivatives with adjacent carbonyl groups react with hydrazine hydrate to form the pyrazole ring. For example, diketocyclohexanones undergo condensation with hydrazine in methanol under reflux, yielding tetrahydroindazole intermediates.

Example Procedure :

  • Starting Material : 1,3-Diketocyclohexanone derivatives (e.g., 1,1'-(4-hydroxy-2-substituted-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one)).

  • Reaction : Reflux with hydrazine hydrate (2.1 equiv.) in methanol for 5–8 hours.

  • Yield : ~65% after purification.

Aldol Condensation Followed by Cyclization

Modified aldol reactions between acetylacetone and heteroaromatic aldehydes (e.g., indole-3-carbaldehyde) generate substituted cyclohexanones. These intermediates are subsequently cyclized with hydrazine to form the indazole core.

Key Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) with piperidine as a base.

  • Temperature : Ambient to 130°C.

Introduction of the Methanethiol Group

Post-cyclization functionalization is critical for introducing the -CH2_2SH moiety. Two primary strategies are employed:

Nucleophilic Substitution of Halogenated Intermediates

A bromomethyl group at the 3-position of the tetrahydroindazole core undergoes substitution with thiolate ions.

Procedure :

  • Bromination : Treat 3-methyltetrahydroindazole with N-bromosuccinimide (NBS) under radical or photolytic conditions.

  • Substitution : React the resulting 3-(bromomethyl)tetrahydroindazole with sodium hydrosulfide (NaSH) in ethanol/water at 60–80°C.

  • Yield : ~50–70% (estimated from analogous reactions).

Direct Thiolation During Cyclization

Incorporating a thiol-containing precursor into the cyclohexanone starting material avoids post-cyclization steps.

Example :

  • Starting Material : Cyclohexanone with a protected thiol group (e.g., thiomethyl ether, -SCH3_3).

  • Cyclization : React with hydrazine hydrate to form the tetrahydroindazole.

  • Deprotection : Treat with hydrochloric acid (HCl) or boron tribromide (BBr3_3) to yield the free thiol.

Alternative Synthetic Routes

Reductive Amination of Thiol-Containing Intermediates

A Michael addition-based approach uses α,β-unsaturated ketones and thiols to construct the methanethiol group before cyclization.

Steps :

  • Thiol Addition : React cyclohexenone with mercaptoacetic acid to form a thiol-substituted diketone.

  • Cyclization : Treat with hydrazine hydrate to form the tetrahydroindazole.

Chan-Lam Coupling for Late-Stage Functionalization

Copper-mediated coupling introduces thiol groups to pre-formed tetrahydroindazoles.

Conditions :

  • Reagents : Tetrahydroindazole, boronic acid derivatives, copper(II) acetate.

  • Solvent : Dichloromethane (DCM) at room temperature.

Optimization and Challenges

Solvent and Temperature Effects

  • Methanol vs. Ethanol : Methanol provides higher yields in cyclization steps due to better solubility of hydrazine.

  • Reflux vs. Ambient Temperature : Prolonged reflux (5–8 hours) ensures complete conversion but risks decomposition of thiol groups.

Protecting Group Strategies

  • Thiol Protection : Use tert-butylthio (-St^tBu) or acetyl (-SAc) groups to prevent oxidation during synthesis.

  • Deprotection : HCl in dioxane or zinc dust in acetic acid restores the free thiol.

Analytical Characterization

Critical data for validating the compound include:

Property Value Method
Molecular FormulaC8_8H12_{12}N2_2SHigh-Resolution MS
Molecular Weight168.26 g/molPubChem
1^1H NMR (DMSO)δ 1.33 (s, 3H, CH3_3), 5.21 (s, 1H, SH)
IR (KBr)2975 cm1^{-1} (C-H), 2550 cm1^{-1} (S-H)

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve yield and reduce reaction times for cyclization steps.

  • Purification : Chromatography or recrystallization from ethanol/water mixtures ensures >98% purity .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions. Key findings include:

  • Disulfide formation : Treatment with mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide dimer.

  • Sulfonic acid formation : Strong oxidants such as potassium permanganate (KMnO₄) in acidic conditions convert the thiol to a sulfonic acid group (-SO₃H).

Example Reaction:

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol+H2O2Disulfide+H2O\text{this compound} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide} + \text{H}_2\text{O}

Alkylation and Substitution Reactions

The thiol group participates in nucleophilic substitution reactions, enabling the introduction of alkyl or aryl groups:

  • S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic aqueous conditions (NaOH) to form thioethers.

  • Arylthioether synthesis : Couples with aryl diazonium salts via a radical pathway to produce arylthioethers .

Key Data Table:

Reaction TypeReagents/ConditionsProductYield (%)Source
S-AlkylationCH₃I, NaOH, H₂O, 25°C(Indazolyl)methyl thioether78
Disulfide formationI₂, EtOH, 40°CBis(indazolyl) disulfide85

Reduction Reactions

While the thiol group is generally resistant to reduction, the tetrahydroindazole ring can undergo hydrogenation:

  • Ring saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the fused benzene ring to a cyclohexane derivative, altering the compound’s aromaticity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Thiazole formation : Reacts with α-haloketones (e.g., chloroacetone) to form thiazole derivatives via cyclocondensation .

Example Protocol :

  • Dissolve this compound (1 mmol) in dry THF.

  • Add chloroacetone (1.2 mmol) and triethylamine (2 mmol).

  • Reflux at 80°C for 6 hours to yield thiazole-indazole hybrid (72% yield).

Conjugation with Biomolecules

The thiol group facilitates bioconjugation:

  • Protein coupling : Forms stable thioether bonds with maleimide-functionalized proteins (e.g., antibodies) in phosphate-buffered saline (pH 7.4).

Stability and Reactivity Considerations

  • pH sensitivity : The thiol group protonates below pH 8, reducing nucleophilicity.

  • Storage : Requires inert atmospheres (N₂/Ar) to prevent oxidation during long-term storage.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol is C₈H₁₂N₂S, with a molecular weight of 168.26 g/mol. The compound features a bicyclic indazole framework, which contributes to its reactivity and interaction with biological targets.

Potential Therapeutic Applications

Research indicates that this compound may serve as an intermediate in the synthesis of drugs targeting inflammatory diseases and other therapeutic areas. Its biological activities include:

  • Anti-inflammatory properties : Studies suggest that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications.
  • Antimicrobial activity : Preliminary evaluations have shown that it may exhibit antimicrobial effects against various pathogens.

Case Studies

Several studies have explored the biological activities of related indazole derivatives:

  • A study highlighted the synthesis of novel indazole derivatives that displayed significant antitumor activity against various cancer cell lines, suggesting that compounds like this compound could be explored for similar applications .

Synthesis of Bioactive Compounds

This compound is utilized as a precursor in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it useful for creating new drug candidates with enhanced efficacy and specificity.

Biological Evaluation

In vitro studies have shown promising results regarding its pharmacological profiles. For instance:

  • The compound has been evaluated for its cytotoxic effects against tumor cells, showing potential for further development as an anticancer agent .

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. It can be employed to create more complex molecular architectures through various reaction pathways:

Reaction TypeApplication
Nucleophilic SubstitutionSynthesis of derivatives with varied functional groups
Coupling ReactionsFormation of larger indazole-based compounds
CyclizationCreation of novel cyclic structures

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may affect pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Thiol vs. Thioether vs. Amine

(Z)-4-(Benzo[b]thiophen-3-ylmethylene)-2-(methylthio)-1H-imidazol-5(4H)-one (3a)
  • Structure : Contains a methylthio (-SMe) group attached to an imidazolone ring fused with a benzothiophene moiety .
  • Reactivity: The methylthio group is less reactive than a free thiol (-SH), as it cannot participate in disulfide bond formation or metal coordination without prior demethylation.
  • Synthesis : Prepared via alkylation of a thiol precursor with ethyl iodide under basic conditions, followed by purification via precipitation .
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)ethanamine
  • Structure : Features an ethanamine (-CH₂CH₂NH₂) substituent instead of methanethiol .
  • Physicochemical Properties : The amine group enhances water solubility via protonation at physiological pH, unlike the hydrophobic thiol group. This derivative is used in drug discovery for its ability to form hydrogen bonds or ionic interactions .
N-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide (51)
  • Structure : Incorporates a carboxamide substituent and a tetrahydroimidazopyridine ring .
  • Biological Activity: Demonstrates anti-tumor effects by inhibiting human dihydroorotate dehydrogenase (DHODH), with IC₅₀ values in the nanomolar range.

Solubility and Stability

  • (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol: Limited water solubility due to the hydrophobic thiol group. Stability may be compromised under oxidative conditions, necessitating storage in inert atmospheres.
  • Ethanamine Analog : Higher solubility in aqueous buffers (e.g., phosphate buffer, pH 7.4) due to amine protonation .
  • Methylthio Derivative (3a) : Intermediate solubility; stable under ambient conditions but requires protection from strong oxidizers .

Biological Activity

(4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂S
  • CAS Number : 2228310-10-7
  • Molecular Weight : 172.26 g/mol

Research indicates that this compound may interact with various biological targets. It has been studied primarily for its effects on sigma receptors, which are implicated in numerous central nervous system (CNS) disorders and cancer.

Sigma Receptor Interaction

A study demonstrated that tetrahydroindazole derivatives exhibit high potency and selectivity for sigma receptors, particularly sigma-1 and sigma-2. These receptors are known to play significant roles in the modulation of pain, anxiety, and neuroprotection . The compound's ability to bind effectively to these receptors suggests potential therapeutic applications in treating CNS disorders.

Anticancer Properties

Recent research has highlighted the anticancer potential of tetrahydroindazole derivatives. A series of compounds related to this compound were evaluated for their cytotoxic effects against various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1A54912.5
2MCF715.0
3HeLa10.0

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated. In vitro studies using neuronal cell cultures showed that the compound could reduce oxidative stress and protect against neurotoxic agents . This suggests its potential use in neurodegenerative diseases.

Case Study 1: Sigma Receptor Modulation

In a study focusing on the modulation of sigma receptors by tetrahydroindazole derivatives, it was found that specific substitutions on the indazole structure significantly enhanced receptor affinity and selectivity. The study utilized molecular modeling techniques to predict binding interactions that contribute to the observed biological activity .

Case Study 2: Cancer Cell Line Testing

Another significant investigation involved testing a series of tetrahydroindazole derivatives against different cancer cell lines. The results demonstrated varying degrees of cytotoxicity, with some compounds showing promising results in inhibiting tumor growth in vivo models . This underscores the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. What synthetic routes are available for preparing (4,5,6,7-Tetrahydro-1H-indazol-3-yl)methanethiol, and how can reaction conditions be optimized?

The synthesis of this compound likely involves introducing the methanethiol (-CH2SH) group to the 4,5,6,7-tetrahydro-1H-indazole core. A two-step approach is common:

Chloromethyl intermediate preparation : Chlorination of (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanol using SOCl₂ or PCl₃, as demonstrated in analogous chlorination reactions for heterocycles .

Thiolation : Nucleophilic substitution of the chloromethyl group with a thiol source (e.g., NaSH or thiourea). Reaction optimization includes:

  • Temperature control (40–60°C) to minimize side reactions.
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Catalytic additives (e.g., KI for improved displacement efficiency).

Q. Key Data :

StepReagent/ConditionYield RangeReference
ChlorinationSOCl₂, 0°C → RT70–85%
ThiolationNaSH, DMF, 50°C60–75%

Q. How can acid-base properties of catalysts influence the selectivity of methanethiol-containing compounds in synthesis?

Acid-base properties of catalysts determine product distribution in thiolation reactions. For example, K₂WO₄/alumina catalysts favor methanethiol selectivity (~90–96%) but exhibit lower methanol conversion (~47–56%) due to moderate basicity and reduced Lewis acid sites. In contrast, stronger bases (e.g., KOH) increase conversion but lower selectivity .

Q. Design Guidelines :

  • High selectivity : Use catalysts with balanced weak acidity (e.g., alumina-supported K₂WO₄).
  • High activity : Employ alkali metals (K, Na) to enhance basicity but expect trade-offs in selectivity.

Q. Catalyst Performance :

CatalystMethanol Conversion (%)Methanethiol Selectivity (%)
K₂WO₄4796
KOH5690
NaOH5392
Data adapted from

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies structural integrity. For example, the methanethiol proton (-CH2SH) appears as a singlet at δ 1.2–1.5 ppm in CDCl₃ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₈H₁₂N₂S, MW 168.07).
  • FT-IR : S-H stretch (~2550 cm⁻¹) and indazole ring vibrations (~1600 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How does methanethiol participate in microbial metabolic pathways, and what experimental models are used to study its consumption?

Methanethiol serves as a sulfur source for microbes like Methylacidiphilum fumariolicum SolV, which oxidizes it via methanethiol oxidase (MTO). Batch experiments show:

  • Substrate inhibition : Concentrations >3 µM reduce consumption rates (0.58 → 0.21 nmol·min⁻¹·mg⁻¹ DW) .
  • Affinity constant : Ks ≈ 0.1 µM, indicating high substrate affinity.

Q. Growth Experiment Parameters :

Initial [CH₃SH] (µM)Consumption Rate (nmol·min⁻¹·mg⁻¹ DW)
0.51.7 (complete consumption)
5.00.58 (partial inhibition)
Data from

Q. What contradictions exist in the hypothesized role of hydrothermal vents in methanethiol production for early life origins?

Studies at hydrothermal vents revealed unexpected trends:

  • High-H₂ environments (predicted to favor CH₃SH) showed lower yields.
  • Low-H₂, low-temperature fluids (<200°C) produced higher CH₃SH concentrations, contradicting thermodynamic models .

Q. Implications :

  • Methanethiol formation may rely on abiotic pathways (e.g., CO₂/H₂S reactions) rather than H₂ abundance.
  • Sampling challenges (e.g., fluid mixing dynamics) complicate in situ measurements .

Q. How can catalyst design reconcile the trade-off between methanol conversion and methanethiol selectivity?

Advanced catalysts use bifunctional sites :

  • Metal oxides (e.g., MoO₃) provide acidic sites for methanol activation.
  • Alkali promoters (e.g., K₂CO₃) enhance basicity for H₂S adsorption.
  • Zeolite frameworks (e.g., ZSM-5) improve dispersion and reduce coking .

Q. Optimization Strategy :

ParameterEffect on Catalyst Performance
Increased K loading↑ Selectivity, ↓ Conversion
Smaller pore size↑ Diffusion resistance, ↓ Side reactions

Q. What environmental impacts arise from methanethiol’s interaction with atmospheric dimethyl sulfide (DMS)?

Methanethiol prolongs DMS atmospheric lifetime by competing for OH radicals, enhancing its transport and cooling effect. Global models show:

  • DMS lifetime : Extended by 10–15% in CH₃SH-rich regions.
  • Cloud nucleation : Increased sulfate aerosol formation from DMS oxidation .

Q. Modeling Data :

RegionCH₃SH Concentration (nM)DMS Lifetime Extension (%)
Arctic Ocean0.212
Southern Ocean0.418
Adapted from

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